2-(2-Fluorobenzamido)-N,N-dipropyl-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide
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Overview
Description
2-(2-Fluorobenzamido)-N,N-dipropyl-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorobenzamido)-N,N-dipropyl-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzoic acid with N,N-dipropylamine to form the corresponding amide. This intermediate is then subjected to cyclization with a thiophene derivative under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(2-Fluorobenzamido)-N,N-dipropyl-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzamido)-N,N-dipropyl-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- Thiophene-2-carboxamide derivatives
- Cycloheptathiophene-3-carboxamide derivatives
- Benzofuran-2-carboxamide derivatives
Comparison: Compared to other similar compounds, 2-(2-Fluorobenzamido)-N,N-dipropyl-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide is unique due to the presence of the fluorobenzamido group, which may enhance its biological activity and specificity.
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2S/c1-3-12-24(13-4-2)21(26)18-15-9-7-11-17(15)27-20(18)23-19(25)14-8-5-6-10-16(14)22/h5-6,8,10H,3-4,7,9,11-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPONGRILAVJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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